Molecular Weight and Hydrogen‑Bond Capacity Differentiation vs. the 4‑Des‑hydroxy Analog
The target compound carries an additional hydroxyl group at position 4 compared to 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid (CAS 849068‑61‑7). This difference increases molecular weight from 241.04 to 257.04 g·mol⁻¹ (+16 Da), adds one hydrogen‑bond donor (from 2 to 3), and adds one hydrogen‑bond acceptor (from 3 to 4) [1][2]. Such changes directly influence Lipinski‑type property calculations and can shift predicted solubility and permeability profiles in fragment‑based library design.
| Evidence Dimension | Molecular weight, hydrogen‑bond donor count, hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 257.04 g·mol⁻¹; HBD = 3; HBA = 4 |
| Comparator Or Baseline | 5‑Bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid: MW = 241.04 g·mol⁻¹; HBD = 2; HBA = 3 |
| Quantified Difference | ΔMW = +16.00 g·mol⁻¹ (6.6% increase); ΔHBD = +1; ΔHBA = +1 |
| Conditions | Computed physicochemical properties from PubChem (2021 release) |
Why This Matters
The additional hydroxyl group provides an extra vector for hydrogen bonding and derivatisation that is absent in the 4‑des‑hydroxy analog, enabling distinct SAR exploration paths in lead optimisation campaigns.
- [1] PubChem. (2021). Compound Summary for CID 126455492: 5‑Bromo‑4‑hydroxy‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2021). Compound Summary for CID 26076448: 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid. National Center for Biotechnology Information. View Source
